molecular formula C8H12O4 B3165635 Dimethyl cyclobutane-1,3-dicarboxylate CAS No. 90199-98-7

Dimethyl cyclobutane-1,3-dicarboxylate

Cat. No.: B3165635
CAS No.: 90199-98-7
M. Wt: 172.18 g/mol
InChI Key: NHPHHNLWGXBMKP-UHFFFAOYSA-N
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Description

Dimethyl cyclobutane-1,3-dicarboxylate is an organic compound with the molecular formula C8H12O4 It is a derivative of cyclobutane, a four-membered ring structure, with two ester functional groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl cyclobutane-1,3-dicarboxylate typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclobutane ring. For instance, the reaction of 1,3-butadiene with dimethyl maleate under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl cyclobutane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl cyclobutane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl cyclobutane-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring can also undergo ring-opening reactions, leading to the formation of linear or branched products. These reactions are facilitated by specific enzymes or catalysts that target the ester or cyclobutane moieties .

Comparison with Similar Compounds

Uniqueness: Dimethyl cyclobutane-1,3-dicarboxylate is unique due to the positioning of its ester groups, which allows for specific types of chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

dimethyl cyclobutane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-6(4-5)8(10)12-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPHHNLWGXBMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240165
Record name 1,3-Cyclobutanedicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90199-98-7
Record name 1,3-Cyclobutanedicarboxylic acid, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90199-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclobutanedicarboxylic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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